2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Description
2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.16674579 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their significant pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities. The structural modifications in this class of compounds often enhance their biological efficacy and selectivity towards specific targets in various diseases.
Pharmacological Properties
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Anticancer Activity :
- Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds within this class were evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The antiproliferative effects were assessed using the MTT assay, revealing IC50 values as low as 17.83 μM for certain derivatives .
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Analgesic Effects :
- Some derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their analgesic properties. The structural similarity to known analgesics suggests potential efficacy in pain management. For example, compounds related to the fentanyl series show significant potency with ED50 values indicating strong analgesic activity .
- Antimicrobial Activity :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrazolo[1,5-a]pyrimidines act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation and pain pathways.
- Targeting Cell Signaling Pathways : These compounds can interfere with critical signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-2-15-10-6-7-11-27(15)20(29)17-13-19-25-16(14-8-4-3-5-9-14)12-18(21(22,23)24)28(19)26-17/h3-5,8-9,12-13,15H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIWAAJQBNUQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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